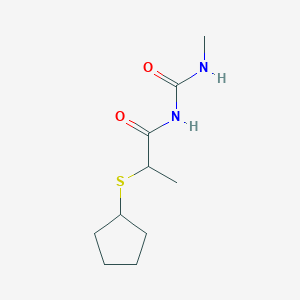
2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes in the body. In
Scientific Research Applications
2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to act as a potent inhibitor of certain enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are involved in the regulation of endocannabinoid signaling and are potential targets for the treatment of various diseases, including pain, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide involves the inhibition of FAAH and MAGL enzymes. This results in increased levels of endocannabinoids in the body, which can then bind to cannabinoid receptors and produce various physiological effects. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, which may be related to its inhibition of FAAH and MAGL enzymes.
Biochemical and Physiological Effects:
Studies have shown that 2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide can produce a range of biochemical and physiological effects. These include increased levels of endocannabinoids, decreased pain and inflammation, and improved neurological function. Additionally, this compound has been shown to have potential applications in the treatment of various diseases, including cancer, epilepsy, and multiple sclerosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide in lab experiments is its potency as an enzyme inhibitor. This makes it an ideal compound for studying the role of FAAH and MAGL enzymes in various physiological processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving 2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide. One area of focus is the development of more potent and selective inhibitors of FAAH and MAGL enzymes. Additionally, there is a need for further studies to explore the potential applications of this compound in the treatment of various diseases, including cancer and neurological disorders. Finally, there is a need for more research to better understand the biochemical and physiological effects of this compound and its potential mechanisms of action.
Synthesis Methods
The synthesis method for 2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide involves the reaction of cyclopentylmagnesium bromide with N-(methylcarbamoyl)propanamide. The resulting product is then treated with thionyl chloride and sodium sulfide to yield the final compound. This method has been optimized to produce high yields of the compound with minimal impurities.
properties
IUPAC Name |
2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-7(9(13)12-10(14)11-2)15-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXJYIKXRDDILR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)NC)SC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

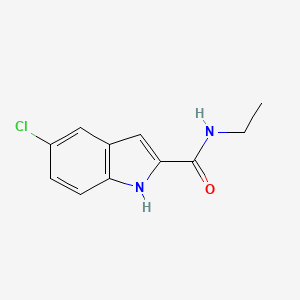
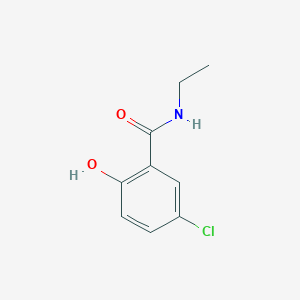
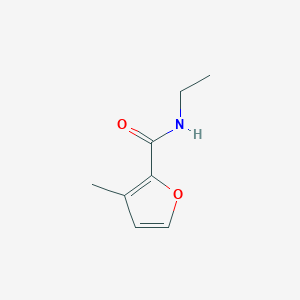
![N-ethylbicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7458426.png)
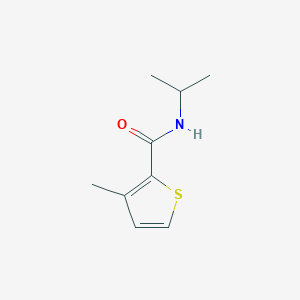
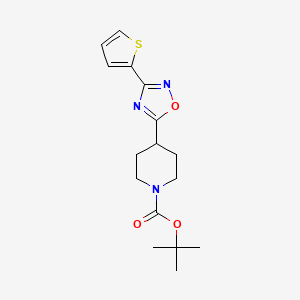
![2-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylethanol](/img/structure/B7458448.png)
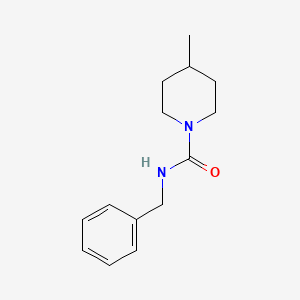
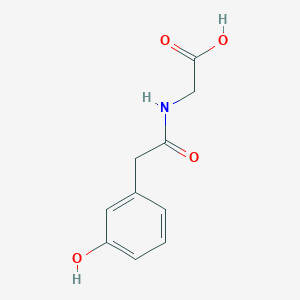
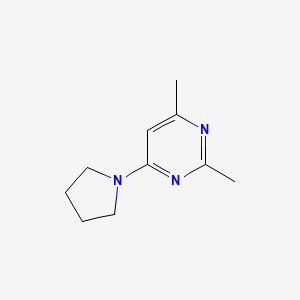
![3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide](/img/structure/B7458498.png)
![tert-butyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458501.png)
![2-Methoxy-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl methyl ether](/img/structure/B7458507.png)
![1-[2-(N-methylanilino)acetyl]imidazolidin-2-one](/img/structure/B7458518.png)